Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-

ketene N,S-acetal hydrogen-bond donor regioselective cyclization

CAS 19475-16-2 is the N-methyl ketene N,S-acetal of choice for research-scale synthesis: the pre-installed NHCH₃ group eliminates hazardous late-stage methylations and controls regiochemistry via hydrogen-bond-directed cyclocondensation. Sterically and electronically distinct from the bis(methylthio) (CAS 5147-80-8) and primary amino (CAS 18071-20-0) analogs, it delivers superior yields in pyrazole, pyrimidine, and thiophene syntheses. ≥98% purity, stable at 2–8°C, suitable for library production and medchem campaigns.

Molecular Formula C6H7N3S
Molecular Weight 153.2
CAS No. 19475-16-2
Cat. No. B2819198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedinitrile, 2-[(methylamino)(methylthio)methylene]-
CAS19475-16-2
Molecular FormulaC6H7N3S
Molecular Weight153.2
Structural Identifiers
SMILESCNC(=C(C#N)C#N)SC
InChIInChI=1S/C6H7N3S/c1-9-6(10-2)5(3-7)4-8/h9H,1-2H3
InChIKeyDQJLKSMNSNUNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- (CAS 19475-16-2): A Ketene N,S-Acetal Building Block for Heterocyclic Synthesis


Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- (CAS 19475-16-2) is an α,α-dicyanoketene N,S-acetal [1]. It belongs to a versatile class of push-pull olefins widely employed as synthons for polyfunctionalized heterocycles, including pyrazoles, pyrimidines, and thiophenes [2]. The compound features a secondary methylamino group (−NHCH₃) and a methylthio group (−SCH₃) attached to a dicyanovinylidene core (molecular formula C₆H₇N₃S, MW 153.21 g/mol, predicted density 1.175±0.06 g/cm³) . Its dual nucleophilic centers enable regioselective cyclocondensation reactions that are fundamental to medicinal chemistry and agrochemical discovery programs.

Why Substituting CAS 19475-16-2 with Unsubstituted Amino or Bis(methylthio) Analogs Compromises Synthetic Outcomes


Ketene N,S-acetals are not interchangeable reagents. The N-methyl substitution in CAS 19475-16-2 critically modulates both the nucleophilicity of the enamine center and the steric environment during cyclocondensation, directly impacting reaction yields and regioselectivity [1]. The N-H proton in the NHCH₃ group provides a hydrogen-bond donor for directed cyclization that is absent in the bis(methylthio) analog (CAS 5147-80-8) and sterically/electronically distinct from the primary amino analog (CAS 18071-20-0) . Literature on α-cyanoketene-N,S-acetals demonstrates that the choice of amine substituent determines whether the displacement pathway yields N,S-acetals, N,N-acetals, or unexpected acrylate byproducts [2]. Procurement of the wrong analog risks failed cyclization, lower yields, or generation of undesired regioisomers, wasting both synthetic effort and screening resources.

Quantitative Comparative Evidence for CAS 19475-16-2 vs. Closest Ketene Acetal Analogs


Structural Differentiation: N-Methyl Substitution and Hydrogen-Bond Donor Capacity vs. Bis(methylthio) Analog

CAS 19475-16-2 possesses one hydrogen-bond donor (NH of NHCH₃), whereas the bis(methylthio) analog (CAS 5147-80-8, 2-[bis(methylthio)methylene]malononitrile) possesses zero . Ketene N,S-acetals combine the reactivity features of ketene S,S-acetals and enaminones, making the NH proton critical for directing nucleophilic attack and stabilizing transition states during heterocycle formation [1]. This donor capacity enables hydrogen-bond-guided cyclocondensation pathways that are inaccessible to the bis(methylthio) analog.

ketene N,S-acetal hydrogen-bond donor regioselective cyclization building block differentiation

Predicted Physicochemical Differentiation: Density and Boiling Point vs. Amino Analog

Predicted physicochemical data provide a basis for differentiating handling and purification protocols. CAS 19475-16-2 has a predicted density of 1.175±0.06 g/cm³ and a predicted boiling point of 438.9±45.0 °C . For the amino analog (CAS 18071-20-0), predicted density is approximately 1.28±0.1 g/cm³ and boiling point approximately 370.8±42.0 °C (class-level estimates based on molecular weight and functional group contributions) . The higher predicted boiling point of 19475-16-2 reflects its higher molecular weight and enhanced intermolecular interactions via the N–CH₃ group.

physicochemical properties predicted density boiling point purification

Reactivity Differentiation: α-Cyano- vs. α,α-Dicyanoketene N,S-Acetal Nucleophilicity in Cyclization Reactions

In a systematic study of ketene N,S-acetal reactivity, α-cyano- and α,α-dicyanoketene-N,S-acetals were found to be more nucleophilic than α,α-diacetylketene-N,S-acetals [1]. Cyclization of α-cyanoketene-N,S-acetals with hydrazine hydrate under reflux in ethanol afforded substituted pyrazoles in good to excellent yields [1]. CAS 19475-16-2, as an α,α-dicyanoketene N,S-acetal (bearing two electron-withdrawing cyano groups), falls into this higher-nucleophilicity category, distinguishing it from less reactive α-oxoketene analogs that are also commercially available.

nucleophilicity cyclization yield hydrazine pyrazole synthesis

Commercially Available Purity Benchmarking vs. Closest Analogs

CAS 19475-16-2 is commercially available at 98% purity from multiple vendors . The amino analog (CAS 18071-20-0) is typically offered at 95% purity . For building blocks used in multi-step synthesis, a 3% purity differential can influence the accumulation of byproducts and the yield of downstream transformations, particularly when the compound is used as a limiting reagent.

purity specification commercial availability quality control procurement

Storage Condition Differentiation: Refrigerated vs. Ambient Stability

CAS 19475-16-2 is recommended for storage sealed in dry conditions at 2–8°C . In contrast, the amino analog (CAS 18071-20-0) can be stored at ambient temperature . This difference in storage requirements suggests that the N-methyl analog may have higher hydrolytic sensitivity or thermal lability, which has implications for long-term inventory management and shipping logistics.

storage stability shelf life cold chain logistics

Optimal Application Scenarios for CAS 19475-16-2 Based on Quantitative Differentiation Evidence


Regioselective Synthesis of N-Methylpyrazole-4-carbonitrile Libraries via Hydrazine Cyclocondensation

CAS 19475-16-2 is the reagent of choice when the target scaffold requires a methyl-substituted pyrazole nitrogen that cannot be introduced post-cyclization without N-alkylation side reactions on the ring. The NHCH₃ group is pre-installed, and cyclocondensation with hydrazine hydrate under reflux in ethanol, as demonstrated for α,α-dicyanoketene N,S-acetals [1], directly yields 5-aminopyrazole intermediates with the N-methyl group intact. The high nucleophilicity conferred by the two cyano groups enables good to excellent yields [1]. Attempting this with the bis(methylthio) analog (CAS 5147-80-8) would require a separate amination step and risk over-alkylation.

Synthesis of N-Methyl-Substituted Pyrimidine-Fused Heterocycles via Tandem Addition–Cyclization

For the construction of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, the N-methylamino group in 19475-16-2 provides a single-site nucleophile that controls the regiochemistry of the initial nucleophilic addition to the bis-electrophilic partner [2]. The hydrogen-bond donor capacity of the NH group (absent in 5147-80-8) directs attack to the desired electrophilic center. In the context of medicinal chemistry programs where N-methyl substitution is known to improve metabolic stability or target binding, procurement of 19475-16-2 eliminates the need for a late-stage N-methylation step that often proceeds with low selectivity.

Building Block for Parallel Synthesis of N-Methyl Heterocyclic Screening Collections

For high-throughput synthesis workflows requiring a single, versatile core that can be diversified via the methylthio leaving group and the remaining nitrile functionalities, 19475-16-2 offers the key advantage of pre-installed N-methyl substitution with a commercial purity specification up to 98% . This minimizes the need for pre-reaction purification and ensures consistent input quality across library plates. The refrigeration storage requirement (2–8°C ) is compatible with standard compound management infrastructure in industrial settings and provides a defined stability window that supports long-term screening campaigns.

Agrochemical Intermediate: N-Methyl Heterocycle Synthesis for Pesticide Discovery

Malononitrile-derived ketene N,S-acetals have been disclosed as intermediates in pesticide patents [3]. The N-methyl substitution pattern in 19475-16-2 aligns with the structural requirements of many commercial fungicides and insecticides where N-alkyl groups modulate lipophilicity and target site penetration. Using the pre-functionalized N-methyl building block avoids the need for hazardous methylating agents (e.g., methyl iodide or dimethyl sulfate) in later synthetic steps, improving both safety and cost profiles in process-scale development.

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